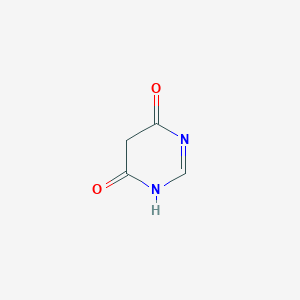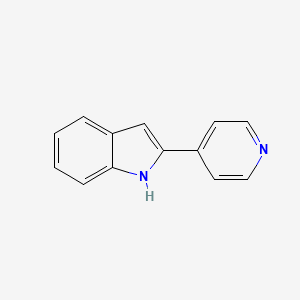
2-(pyridin-4-yl)-1H-indole
Overview
Description
2-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
2-(pyridin-4-yl)-1H-indole primarily targets specific proteins or enzymes within cells. These targets often include kinases, which play crucial roles in signal transduction pathways, or other regulatory proteins involved in cell growth and survival . By binding to these targets, the compound can modulate their activity, leading to various downstream effects.
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, altering the conformation and activity of the target proteins . This interaction can inhibit or activate the target proteins, depending on the nature of the binding and the specific target involved. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways.
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell proliferation, apoptosis, and differentiation . By modulating the activity of key regulatory proteins, the compound can influence pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. These pathways are critical for maintaining cellular homeostasis and responding to external stimuli.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally . It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility, stability, and the efficiency of its absorption and metabolism.
Result of Action
At the molecular level, the action of this compound leads to changes in the activity of its target proteins, resulting in altered cellular functions . For instance, inhibition of a kinase may lead to reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes can result in decreased tumor growth, enhanced cell death, or other therapeutic effects, depending on the context of the disease being treated.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors . These include pH, temperature, and the presence of other compounds that may interact with it. For example, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or dietary components can affect the absorption and metabolism of the compound, thereby influencing its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-1H-indole can be achieved through various methods. One common approach involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with 2-aminopyridine under basic conditions to yield the desired product .
Another method involves the cyclization of N-(pyridin-4-yl)acetamide with an appropriate indole precursor under acidic conditions. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of indole-2-carboxylic acid or pyridine-4-carboxylic acid.
Reduction: Formation of 2-(pyridin-4-yl)-1H-indoline.
Substitution: Formation of this compound derivatives with various substituents on the pyridine ring.
Scientific Research Applications
2-(Pyridin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1H-indole: Similar structure but with the pyridine ring attached at the 2-position of the indole.
2-(Pyridin-3-yl)-1H-indole: Pyridine ring attached at the 3-position of the indole.
2-(Pyridin-4-yl)-1H-indoline: Reduced form of 2-(pyridin-4-yl)-1H-indole with a saturated five-membered ring.
Uniqueness
This compound is unique due to the specific positioning of the pyridine ring at the 4-position of the indole. This positioning influences its electronic properties and reactivity, making it distinct from other isomers. Additionally, the combination of the indole and pyridine rings provides a versatile scaffold for further functionalization and exploration in various fields .
Properties
IUPAC Name |
2-pyridin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRDXHIIRNEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378023 | |
| Record name | 2-(pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21182-07-0 | |
| Record name | 2-(pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


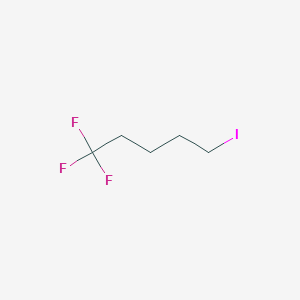
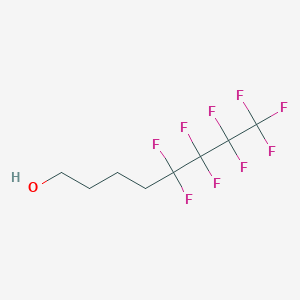
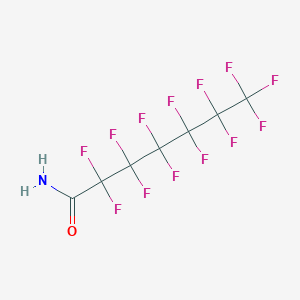
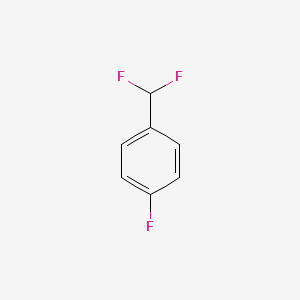
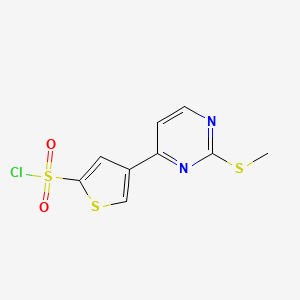
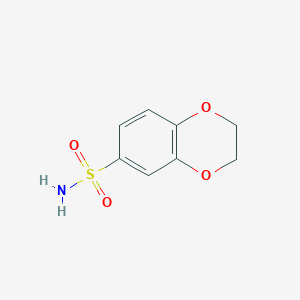
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

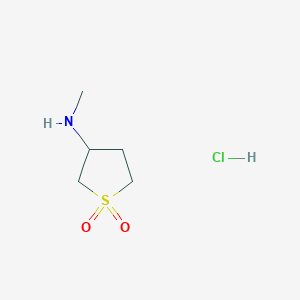
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
